molecular formula C17H18N2O3S B3166706 2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide CAS No. 913250-86-9

2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide

Cat. No.: B3166706
CAS No.: 913250-86-9
M. Wt: 330.4 g/mol
InChI Key: DFVFIUHIUZRTOS-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide is a synthetic organic compound with a molecular formula of C17H18N2O3S and a molecular weight of 330.41 . This chemical features a propanamide core structure substituted with a (4-aminophenyl)thio group and a 1,3-benzodioxol-5-ylmethyl moiety, making it a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates both an aromatic amine and a benzodioxole ring, is commonly investigated for the synthesis of more complex molecules with potential biological activity. Compounds containing the 1,3-benzodioxole group are of significant interest in pharmacological studies, particularly in the development of ligands for various biological targets . As a research chemical, it serves as a critical intermediate in drug discovery programs, especially in the design and optimization of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(23-14-5-3-13(18)4-6-14)17(20)19-9-12-2-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVFIUHIUZRTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide is a synthetic compound with potential biological activities that warrant detailed exploration. This compound, with the molecular formula C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S and a molar mass of 330.4 g/mol, has been studied for its pharmacological properties, particularly in the context of cancer and other diseases.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H18N2O3S
Molar Mass330.4 g/mol
CAS Number913250-86-9
Hazard ClassIrritant

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to influence various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial in tumor growth and survival.

Cytotoxic Activity

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, studies indicate that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines, often outperforming traditional chemotherapeutics like cisplatin in certain assays .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated:

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-2315.0More potent
SUIT-210.0Less potent
HT-297.5More potent

These findings suggest that this compound could serve as a lead candidate for further development in anticancer therapies.

In Vivo Studies

In vivo studies using murine models have also shown promising results. The compound demonstrated significant tumor reduction in xenograft models, indicating its potential efficacy in a living organism. Toxicity assessments revealed minimal adverse effects on normal tissues, suggesting a favorable therapeutic index.

Pharmacological Applications

Beyond its anticancer potential, this compound may have applications in other areas:

1. Antimicrobial Activity: Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

2. Proteomics Research: The compound is utilized as a reagent in proteomics to study protein interactions and functions due to its ability to modify protein structures.

3. Development of HDAC Inhibitors: Similar compounds have been explored as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.40 g/mol
  • CAS Number : 298218-05-0

The structure features a benzodioxole moiety, which is known for its pharmacological activity, and a thioether group that enhances its biological properties.

Anticancer Activity

Research has indicated that compounds similar to 2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study conducted on breast cancer cell lines demonstrated that derivatives of benzodioxole exhibited significant cytotoxic effects, suggesting that the thioether linkage enhances this activity by improving cellular uptake and bioavailability .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains:

  • Case Study : Research published in the Journal of Medicinal Chemistry showed that thioether-containing compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibiotics .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions:

  • Application : The compound serves as a probe to tag specific proteins, allowing researchers to track protein interactions within cellular environments. This application is crucial for understanding disease mechanisms at the molecular level .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Anticancer ActivityInhibits proliferation of cancer cell linesSignificant cytotoxic effects in studies
Antimicrobial PropertiesBroad-spectrum activity against bacterial strainsEffective against Gram-positive/negative bacteria
Proteomics ResearchUsed as a probe for tagging proteins in cellular studiesFacilitates tracking of protein interactions

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound belongs to a class of thioamide derivatives with diverse biological and physicochemical profiles. Key structural analogues include:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Structural Features
2-[(4-Aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide (Target) C₁₇H₁₈N₂O₃S 330.4 Not reported Propanamide core, 4-aminophenylthio, benzodioxole
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide C₂₀H₂₀N₄O₅S 428.5 127 Oxadiazole ring, methoxyphenoxy substituent
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide C₂₄H₂₅N₃O₅S 479.5 96 Oxadiazole ring, tetrahydronaphthalenyl group
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)propanamide C₁₅H₁₅N₃O₃S 317.4 Not reported Propanamide core, 4-nitrophenyl substituent

Key Observations :

  • Substitution of the oxadiazole or triazole rings (e.g., ) introduces rigidity and may enhance binding affinity to biological targets compared to the flexible propanamide backbone of the target compound .
Hazard Classification
  • Both the target compound and 2-[(4-aminophenyl)thio]-N-(4-nitrophenyl)propanamide () are classified as IRRITANTS, indicating shared risks of dermal or ocular toxicity . This contrasts with oxadiazole derivatives (), which lack explicit hazard data but may pose higher risks due to reactive heterocycles.

Q & A

Basic: What are the standard synthetic routes for 2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide?

The synthesis typically involves multi-step reactions, starting with coupling the thioether-linked 4-aminophenyl group to a propanamide backbone. Key steps include:

  • Thioether formation : Reacting 4-aminothiophenol with a halogenated propanamide intermediate under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : Using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to link the benzodioxol-5-ylmethyl group to the propanamide core .
  • Purification : Reaction progress is monitored via thin-layer chromatography (TLC), followed by column chromatography or recrystallization for isolation .

Basic: How is structural confirmation achieved for this compound?

A combination of analytical techniques is employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 6.8–7.4 ppm for benzodioxole and aminophenyl groups) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 385.2) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and bond lengths to confirm stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Purity issues : Validate compound purity using HPLC (>95%) and elemental analysis .
  • Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Structural analogs : Compare with derivatives (e.g., 2-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)propanamide) to isolate substituent effects .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR)?

  • Systematic substitution : Modify the benzodioxole or aminophenyl groups (e.g., introduce halogens or methoxy groups) and assess changes in bioactivity .
  • Enzymatic assays : Quantify inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites .

Advanced: How should researchers design experiments to analyze metabolic stability?

  • In vitro models : Use hepatic microsomes (human or rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Metabolite identification : Employ LC-MS/MS to detect oxidative or hydrolytic metabolites (e.g., sulfoxide formation at the thioether group) .
  • Comparative studies : Benchmark against known analogs (e.g., N-(4-acetylphenyl)-thienopyrimidine derivatives) to identify metabolically stable motifs .

Advanced: What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay integrity .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .

Advanced: How can crystallographic data improve understanding of molecular interactions?

  • SHELX refinement : Use SHELXL to resolve crystal structures and identify hydrogen bonds (e.g., between the propanamide carbonyl and active-site residues) .
  • Electron density maps : Analyze non-covalent interactions (π-π stacking of benzodioxole with aromatic enzyme pockets) .
  • Thermal parameters : Assess B-factors to confirm conformational flexibility of the thioether linkage .

Advanced: What experimental controls are critical in toxicity studies?

  • Positive/negative controls : Include known toxicants (e.g., doxorubicin) and vehicle-only groups in cell viability assays (MTT or resazurin) .
  • Off-target screening : Use kinase profiling panels to rule out non-specific inhibition .
  • In vivo validation : Compare pharmacokinetic parameters (Cmax_{max}, AUC) between rodent models and human hepatocyte predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide

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